molecular formula C16H12O4 B13415596 7-Hydroxy-3-(2-methoxyphenyl)coumarin

7-Hydroxy-3-(2-methoxyphenyl)coumarin

Cat. No.: B13415596
M. Wt: 268.26 g/mol
InChI Key: YOZYYWMSBIRAEG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2’-methoxyphenyl)coumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. They are widely found in nature, particularly in green plants, fungi, and bacteria . The compound 7-Hydroxy-3-(2’-methoxyphenyl)coumarin is notable for its unique structural features, which contribute to its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with 2-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction is usually performed in an ethanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxy-3-(2’-methoxyphenyl)coumarin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes and fragrances

Mechanism of Action

The biological effects of 7-Hydroxy-3-(2’-methoxyphenyl)coumarin are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-3-(2’-methoxyphenyl)coumarin is unique due to the presence of both the hydroxyl group at the 7-position and the methoxyphenyl group at the 3-position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)13-8-10-6-7-11(17)9-15(10)20-16(13)18/h2-9,17H,1H3

InChI Key

YOZYYWMSBIRAEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O

Origin of Product

United States

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